molecular formula C7H14ClN B6240100 (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 121055-08-1

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B6240100
CAS No.: 121055-08-1
M. Wt: 147.6
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane framework, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclic framework under mild conditions . This reaction can be catalyzed by chiral tertiary amines, enabling the formation of enantioselective products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or amines.

Scientific Research Applications

(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,4R)-bicyclo[221]heptan-2-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

121055-08-1

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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